2-[3-(3-Bromophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide
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Overview
Description
2-[3-(3-Bromophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spiro[benzo[H]quinazoline-5,1’-cyclohexan] core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-bromophenyl group: This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the sulfanyl group: This step involves the reaction of the intermediate with a thiol compound under suitable conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Bromophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2-[3-(3-Bromophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[3-(3-Bromophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-Chlorophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide
- 2-[3-(3-Fluorophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide
Uniqueness
The uniqueness of 2-[3-(3-Bromophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C25H24BrN3O2S |
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Molecular Weight |
510.4 g/mol |
IUPAC Name |
2-[3-(3-bromophenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H24BrN3O2S/c26-17-8-6-9-18(13-17)29-23(31)21-22(28-24(29)32-15-20(27)30)19-10-3-2-7-16(19)14-25(21)11-4-1-5-12-25/h2-3,6-10,13H,1,4-5,11-12,14-15H2,(H2,27,30) |
InChI Key |
YRZSCBFJQWIZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC(=O)N)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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